

# Tenapanor Hydrochloride: In Vitro Assay Protocols and Application Notes

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Compound of Interest		
Compound Name:	Tenapanor Hydrochloride	
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### **Abstract**

**Tenapanor hydrochloride** is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] Acting locally in the gastrointestinal tract, Tenapanor inhibits sodium uptake from the small intestine and colon.[1][4] This application note provides detailed protocols for in vitro assays to characterize the activity of Tenapanor and similar NHE3 inhibitors. It includes methods for determining inhibitory potency, assessing effects on intestinal ion transport, and visualizing the underlying signaling pathways.

## Introduction

The sodium/hydrogen exchanger 3 (NHE3) is a key transporter protein predominantly expressed on the apical surface of intestinal epithelia and in the renal proximal tubule.[5][6][7] It plays a crucial role in sodium absorption and acid-base homeostasis.[7] By exchanging intracellular protons for extracellular sodium ions, NHE3 facilitates the majority of sodium absorption in the gut.[5][6]

**Tenapanor hydrochloride** (also known as RDX-5791 or AZD-1722) is a potent and selective inhibitor of NHE3.[8] Its mechanism of action involves the retention of sodium and water in the intestinal lumen, leading to softer stools and increased bowel motility.[9] Additionally, Tenapanor has been shown to reduce the paracellular absorption of phosphate by modulating tight junctions between intestinal epithelial cells.[1][2] These properties make it a valuable



therapeutic agent for conditions such as irritable bowel syndrome with constipation (IBS-C) and for the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1][5]

This document outlines key in vitro assays to evaluate the pharmacological profile of Tenapanor and other potential NHE3 inhibitors.

## **Quantitative Data Summary**

The following tables summarize the in vitro potency of **Tenapanor Hydrochloride** against NHE3 from various studies.

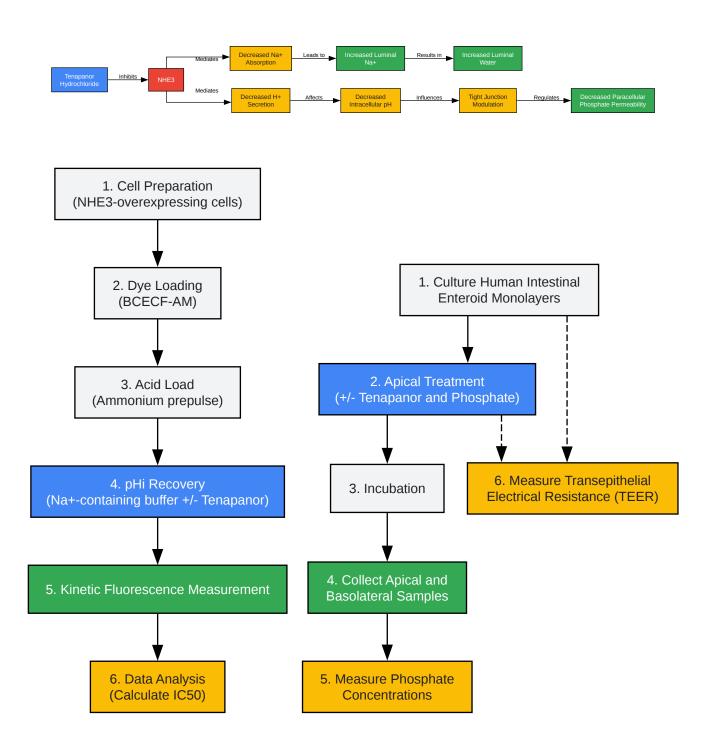
Target	Species	IC50 (nM)	Reference
NHE3	Human	5	[10]
NHE3	Human	1.3	[11]
NHE3	Human	1.26 (1 min acidification)	[7]
NHE3	Human	3.02 (10 min acidification)	[7]
NHE3	Rat	10	[10]
NHE3	Rat	7.9	[8]
NHE3	Rat	1	[11]

Cell-Based Assay	Cell Type	IC50 (nM)	Reference
NHE3-mediated pHi recovery	Human ileum cell monolayer	13	[1]
NHE3-mediated pHi recovery	Human duodenum cell monolayer	9	[1]

## **Signaling Pathway**



Tenapanor's primary mechanism of action is the direct inhibition of NHE3 on the apical membrane of intestinal epithelial cells. This leads to a cascade of downstream effects that alter intestinal fluid and electrolyte balance.



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